

3-Aminoquinuclidine dihydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Aminoquinuclidine dihydrochloride
Cat. No.:	B133414

[Get Quote](#)

An In-depth Technical Guide to 3-Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminoquinuclidine dihydrochloride**, a pivotal building block in modern medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in the development of therapeutics targeting significant signaling pathways.

Core Compound Identification and Molecular Structure

3-Aminoquinuclidine is a bicyclic amine that serves as a crucial chiral intermediate in the synthesis of a variety of bioactive molecules. It is commercially available as a racemic mixture and as its individual enantiomers, typically in the form of a dihydrochloride salt to enhance stability and solubility.^[1]

The molecular structure is characterized by a rigid quinuclidine core with an amino group substituted at the 3-position. This specific arrangement is key to its utility in designing compounds that interact with biological targets.

Molecular Formula: C₇H₁₄N₂ · 2HCl

Molecular Weight: 199.12 g/mol

Chemical Structures:

- Racemic **3-Aminoquinuclidine Dihydrochloride**:
 - SMILES: Cl.CI.NC1CN2CCC1CC2
- (S)-(-)-**3-Aminoquinuclidine Dihydrochloride**:
 - SMILES: Cl.CI.N[C@@H]1CN2CC[C@H]1CC2
- (R)-(+)-**3-Aminoquinuclidine Dihydrochloride**:
 - SMILES: Cl.CI.N[C@H]1CN2CC[C@@H]1CC2

Physicochemical and Quantitative Data

The physicochemical properties of **3-Aminoquinuclidine dihydrochloride** and its enantiomers are summarized below. These properties are critical for its application in chemical synthesis and formulation development.

Property	Racemic	(S)-(-)-Enantiomer	(R)-(+)-Enantiomer	Reference(s)
CAS Number	6530-09-2	119904-90-4	123536-14-1	[2]
Appearance	White to off-white powder	White to off-white solid	White to beige powder	[3] [4]
Melting Point (°C)	321-323 (dec.)	>300	>300	[4]
Specific Optical Rotation	Not Applicable	-24° (c=1 in H ₂ O at 20°C)	+22° to +26° (c=1 in H ₂ O at 20°C)	[5]
Solubility	Soluble in water and methanol.	Soluble in water; slightly soluble in heated DMSO and methanol.	Soluble in water; slightly soluble in heated DMSO and methanol.	[6] [7]

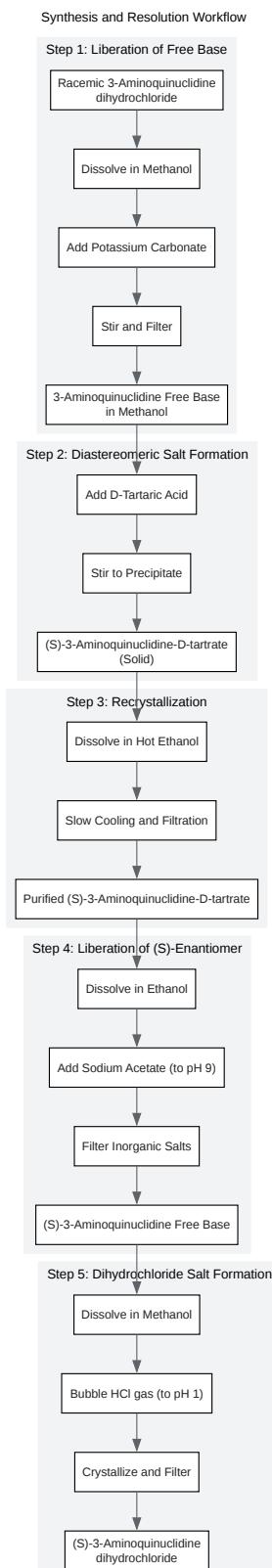
Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological evaluation of **3-Aminoquinuclidine dihydrochloride** are essential for its effective use in research and development.

Synthesis and Chiral Resolution of (S)-3-Aminoquinuclidine Dihydrochloride

This protocol is adapted from a patented method for the preparation of the (S)-enantiomer, a key intermediate for the synthesis of palonosetron.[\[1\]](#)

Workflow for the Synthesis and Resolution:

[Click to download full resolution via product page](#)

Synthesis and Resolution Workflow

Detailed Protocol:

- Liberation of the Free Base:
 - To a flask, add 10g of **3-Aminoquinuclidine dihydrochloride** and 150ml of methanol.
 - Cool the mixture in an ice-water bath to 0-5°C.
 - Add 6.9g of potassium carbonate and stir at room temperature for 1 hour.
 - Filter the mixture to remove the inorganic salts. The filtrate contains the 3-aminoquinuclidine free base.
- Formation of Diastereomeric Salt:
 - To the filtrate from the previous step, add 7.3g of D-tartaric acid while stirring at 50°C.
 - Stir for 1 hour to facilitate the formation of the diastereomeric salt, which will precipitate as a solid.
 - Filter the solid, wash with a small amount of solvent, and dry to obtain the crude (S)-3-aminoquinuclidine-D-tartrate.
- Recrystallization:
 - Dissolve the crude tartrate salt in 60ml of absolute ethanol by heating to 80°C until fully dissolved.
 - Slowly cool the solution at a controlled rate (e.g., 3°C/minute).
 - When the temperature reaches 5°C, filter the recrystallized solid.
- Liberation of the (S)-Enantiomer:
 - Dissolve the purified (S)-3-aminoquinuclidine-D-tartrate in ethanol.
 - Add sodium acetate to adjust the pH to 9 and stir for 4 hours.
 - Filter to remove the precipitated inorganic salts.

- Concentrate the mother liquor under reduced pressure to obtain the solid (S)-3-aminoquinuclidine free base.
- Formation of the Dihydrochloride Salt:
 - Dissolve the obtained (S)-3-aminoquinuclidine in methanol and filter.
 - At room temperature, bubble hydrogen chloride gas through the filtrate until the pH reaches 1.
 - Stir for 3 hours at 25°C to allow for crystallization.
 - Filter the resulting solid to obtain **(S)-3-Aminoquinuclidine dihydrochloride**.

Analytical Method: Chiral HPLC for Enantiomeric Purity

While a specific validated HPLC method for **3-Aminoquinuclidine dihydrochloride** was not found, a method for a structurally similar compound, 3-quinuclidinol, can be adapted. This method involves pre-column derivatization to allow for effective chiral separation and UV detection.[\[8\]](#)

Principle: The enantiomers are derivatized with a chromophore-containing chiral reagent, and the resulting diastereomers are separated on a chiral HPLC column.

Exemplary Derivatization and HPLC Conditions (for 3-quinuclidinol):

- Derivatizing Agents: Benzoyl chloride in the presence of triethylamine.
- Column: Chiralpak IC.
- Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4 v/v).
- Detection: UV spectrophotometry.

Note: Method development and validation would be required to optimize this approach for 3-Aminoquinuclidine.

In Vitro Biological Assay: 5-HT₃ Receptor Antagonism

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₃ receptor.

Materials:

- HEK293 cells stably expressing the human 5-HT₃A receptor.
- Membrane preparation from these cells.
- Radioligand: [³H]-Granisetron.
- Non-specific binding control: Ondansetron (10 μM).
- Assay buffer.
- Test compound (e.g., a derivative of 3-Aminoquinuclidine).

Procedure:

- In a 96-well plate, add 50 μL of the test compound at various concentrations.
- For total binding wells, add 50 μL of assay buffer.
- For non-specific binding wells, add 50 μL of 10 μM Ondansetron.
- Add 50 μL of [³H]-Granisetron to all wells.
- Initiate the binding reaction by adding 50 μL of the cell membrane preparation.
- Incubate the plate at 25°C for 60 minutes.
- Terminate the assay by rapid filtration through glass fiber filters.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC_{50} of the test compound and calculate the K_i using the Cheng-Prusoff equation.

In Vitro Biological Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman method for measuring AChE activity and screening for inhibitors.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

- Acetylcholinesterase (AChE) enzyme.
- Acetylthiocholine iodide (ATCI) as the substrate.
- DTNB (Ellman's Reagent).
- Phosphate buffer (0.1 M, pH 8.0).
- Test compound.

Procedure:

- Design a 96-well plate layout including blank (no enzyme), negative control (no inhibitor), positive control (known inhibitor), and test compound wells.
- Add the AChE working solution to each well (except the blank).
- Add the appropriate dilutions of the test compound or vehicle to the corresponding wells.
- Incubate for a pre-determined time (e.g., 15 minutes).

- Start the reaction by adding a mixture of ATCl and DTNB to all wells.
- Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

Data Analysis:

- Calculate the percentage of AChE inhibition for each concentration of the test compound.
- Determine the IC_{50} value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Role in Drug Development and Signaling Pathways

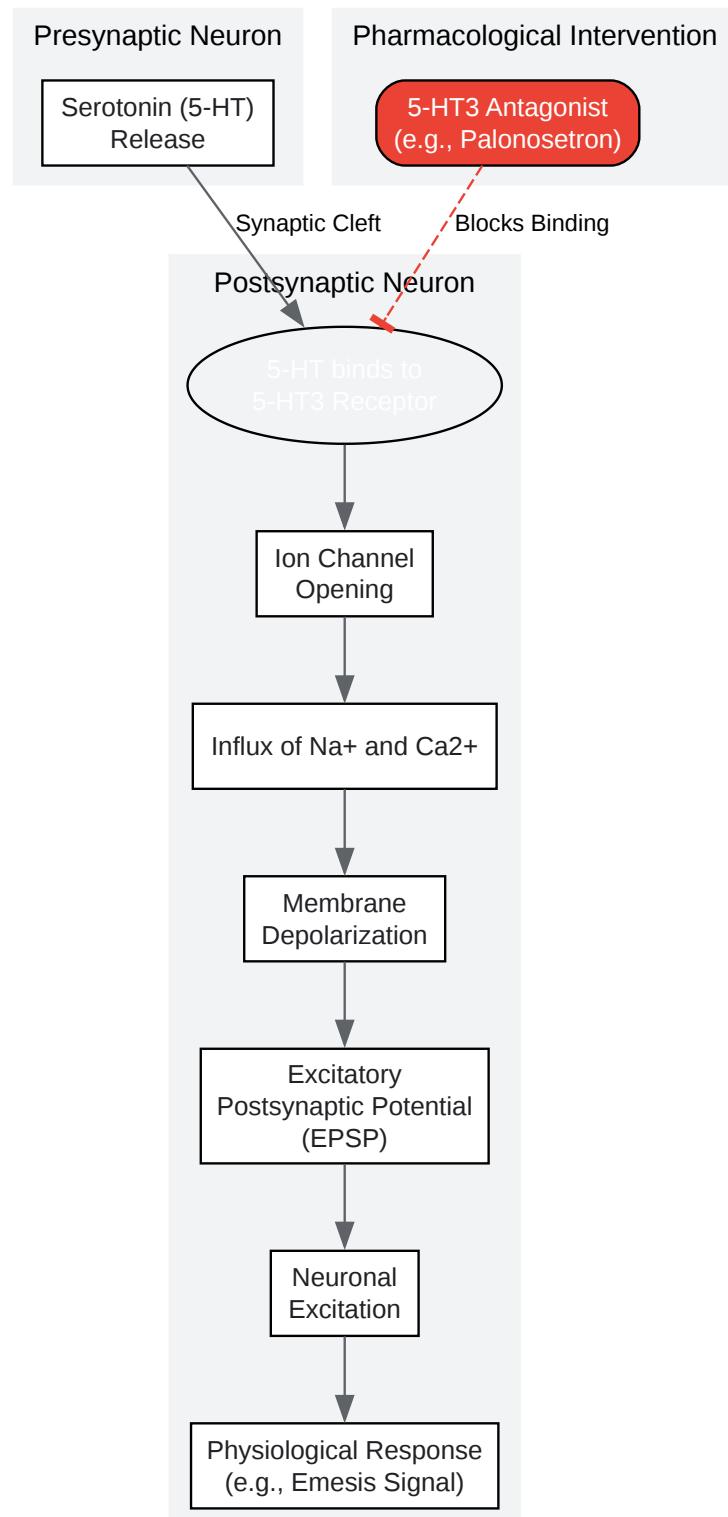
3-Aminoquinuclidine and its enantiomers are critical starting materials for the synthesis of drugs targeting various neurological and physiological conditions. Its rigid bicyclic structure provides a well-defined scaffold for interacting with specific receptor binding sites.

5-HT₃ Receptor Antagonists

The (S)-enantiomer of 3-Aminoquinuclidine is a key component in the synthesis of palonosetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.^[1] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to neuronal depolarization.

5-HT₃ Receptor Signaling Pathway:

5-HT3 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

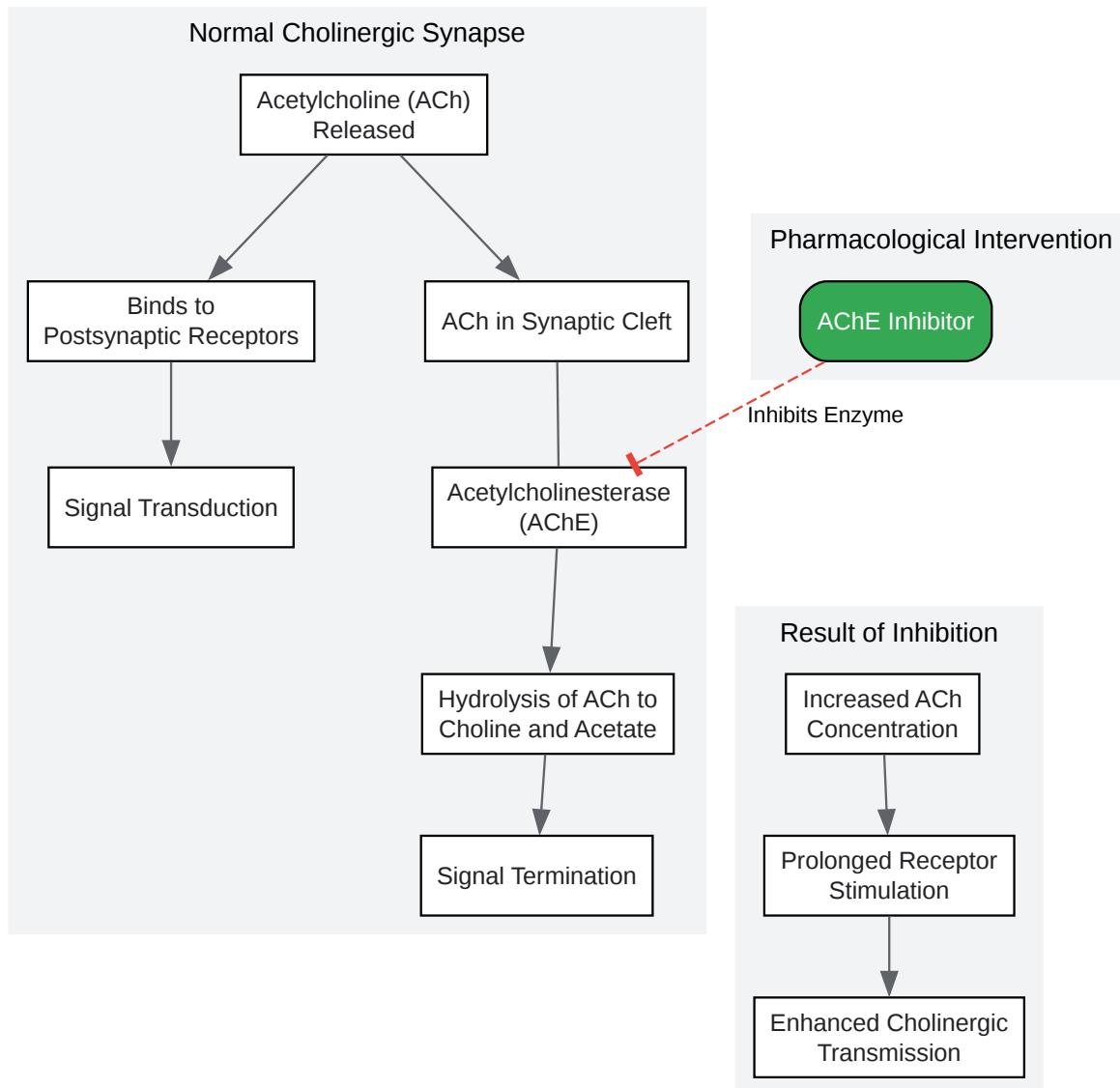
5-HT3 Receptor Signaling Pathway

Acetylcholinesterase Inhibitors

Derivatives of 3-Aminoquinuclidine have been investigated as acetylcholinesterase (AChE) inhibitors. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting this enzyme increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.

Mechanism of Acetylcholinesterase Inhibition:

Mechanism of Acetylcholinesterase Inhibition

[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition

Conclusion

3-Aminoquinuclidine dihydrochloride, in its racemic and enantiomerically pure forms, is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined and rigid structure makes it an invaluable scaffold for the design of potent and selective therapeutic agents. This guide provides core technical information to support its application in drug discovery and development, from fundamental properties to detailed experimental protocols and its role in key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 382890010 [thermofisher.com]
- 6. (R)-3-Aminoquinuclidine dihydrochloride CAS#: 123536-14-1 [m.chemicalbook.com]
- 7. 3-Aminoquinuclidine dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [3-Aminoquinuclidine dihydrochloride CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133414#3-aminoquinuclidine-dihydrochloride-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com